
4-Bromo-1-phenyl-1H-pyrazole
Overview
Description
4-Bromo-1-phenyl-1H-pyrazole (CAS: 15115-52-3) is a brominated pyrazole derivative with the molecular formula C₉H₇BrN₂. Key properties include:
- Melting point: 78–79 °C
- Boiling point: 296.2 ± 13.0 °C (predicted)
- Density: 1.50 ± 0.1 g/cm³ (predicted)
- pKa: -1.34 ± 0.10 (predicted) This compound is widely used in medicinal chemistry, notably in synthesizing sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors like canagliflozin for type 2 diabetes treatment . Its reactivity stems from the bromine atom at the 4-position, enabling cross-coupling reactions and functional group transformations .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-phenyl-1H-pyrazole is studied for its potential pharmacological activities. Research indicates that pyrazole derivatives can exhibit a range of biological effects:
- Antimicrobial Activity : Some studies have shown that compounds within the pyrazole family possess significant antimicrobial properties against various pathogens .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, making it a candidate for further drug development .
A detailed analysis of pharmacological activities reveals that pyrazole derivatives are integral in developing drugs like celecoxib (anti-inflammatory) and rimonabant (anti-obesity) due to their structural similarities .
Agricultural Applications
The compound is also explored for its role in agrochemicals. Its structure allows it to function as an effective pesticide or herbicide. Research indicates that pyrazole derivatives can be engineered to target specific pests while minimizing environmental impact.
Materials Science
In materials science, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique chemical structure enables the creation of polymers and other advanced materials with desired mechanical and thermal characteristics.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential as a chemotherapeutic agent.
- Pesticide Development : Research focused on modifying the structure of pyrazoles led to the creation of new pesticides that effectively control agricultural pests without harming beneficial insects.
Mechanism of Action
The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. For example, it can inhibit oxidative phosphorylation by interacting with mitochondrial enzymes, thereby affecting ATP production and calcium uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations on the Pyrazole Ring
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
- Structure : Methoxy group at the 3-position instead of hydrogen.
- Synthesis : Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I .
- Spectroscopy : Detailed ¹H NMR (δ 3.88 ppm for OCH₃), ¹³C NMR, and IR data confirm substitution .
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Methyl group at N1 and CF₃ at the 3-position.
- Properties : Increased hydrophobicity due to CF₃, with a molecular weight of 243.02 g/mol (vs. 223.07 g/mol for 4-Bromo-1-phenyl-1H-pyrazole) .
- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to metabolic stability .
Halogen-Substituted Analogues
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n)
- Structure : Chlorine replaces bromine at the 4-position of the phenyl group.
- Data : Melting point and NMR shifts differ slightly due to Cl’s smaller atomic radius and lower polarizability compared to Br .
- Biological Relevance : Chlorinated pyrazoles often exhibit antimicrobial activity, contrasting with the diabetes-focused applications of this compound .
Isostructural Chloro vs. Bromo Derivatives
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole vs. its bromo analogue.
Functionalized Derivatives
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Aldehyde group at the 4-position.
- Synthesis : Lithiation of this compound followed by quenching with DMF .
- Utility : The aldehyde enables further derivatization (e.g., Schiff base formation) for drug discovery .
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Structure : Sulfonamide and indole moieties added.
Comparative Data Table
Key Research Findings
Biological Activity
4-Bromo-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a phenyl group attached to the pyrazole ring. Its molecular formula is , and it serves as an important building block in organic synthesis, particularly in the development of new medicinal compounds .
1. Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain pyrazoles have been linked to the inhibition of the PI3K/Akt pathway, which plays a crucial role in cancer cell growth and metabolism .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that pyrazole derivatives showed up to 85% inhibition of IL-6 at specific concentrations, suggesting their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that this compound exhibits activity against various bacterial and fungal strains. In laboratory tests, it was effective against pathogens such as E. coli and Aspergillus niger, demonstrating its potential application in treating infectious diseases .
4. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in relation to cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies have suggested that this compound may selectively inhibit COX-2 over COX-1, potentially leading to fewer gastrointestinal side effects compared to traditional NSAIDs .
The biological activities of this compound can be attributed to its interaction with various biological macromolecules:
- Binding Interactions : Molecular simulations indicate that this compound can fit into specific enzyme active sites, leading to decreased binding free energy and enhanced inhibitory effects.
- Oxidative Phosphorylation Inhibition : It has been reported that this compound inhibits oxidative phosphorylation, a critical metabolic pathway in cells.
Case Studies and Research Findings
A selection of recent studies highlights the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Answer: The Clausson-Kaas reaction is a classical method for synthesizing substituted pyrazoles, utilizing commercially available reagents under mild conditions. For this compound, cyclization of precursor amines or ketones with brominating agents (e.g., NBS) is typical. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of bromine sources to avoid over-substitution. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield improvement . Alternative routes include Suzuki-Miyaura coupling for aryl group introduction .
Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic methods?
- Answer:
- 1H NMR : Look for characteristic aromatic proton splitting patterns (δ 7.2–8.1 ppm for phenyl groups) and pyrazole ring protons (δ 6.5–7.0 ppm). Bromine’s inductive effect deshields adjacent protons .
- LC-MS : Verify molecular ion peaks ([M+H]+ at m/z 237/239 for Br isotope pattern).
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to assess purity (Rf ~0.5) .
- Elemental Analysis : Confirm Br content (theoretical ~33.6%) .
Q. What safety precautions are essential when handling brominated pyrazole derivatives in laboratory settings?
- Answer: Use fume hoods for reactions involving volatile brominating agents (e.g., Br2 or PBr3). Personal protective equipment (gloves, goggles) is mandatory due to skin/eye irritation risks. Waste should be neutralized with sodium thiosulfate before disposal. Storage in amber vials under inert atmosphere prevents decomposition .
Advanced Research Questions
Q. What strategies are employed to resolve conflicting spectral data during structural elucidation of substituted pyrazole derivatives?
- Answer: Conflicting NOE (Nuclear Overhauser Effect) or <sup>13</sup>C NMR signals can arise from rotational isomerism. Use variable-temperature NMR to identify dynamic processes. X-ray crystallography provides definitive structural assignments, as demonstrated for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole derivatives . Computational methods (DFT) predict stable conformers and validate experimental data .
Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
- Answer: The bromine atom acts as a directing group and enhances electrophilicity at the C4 position. In Pd-catalyzed couplings (e.g., Suzuki), it facilitates transmetallation but may require ligand optimization (e.g., SPhos) to prevent protodebromination. Steric hindrance from the phenyl group necessitates higher temperatures (100–120°C) for Buchwald-Hartwig aminations .
Q. What methodological considerations are critical when designing catalytic systems for functionalizing this compound derivatives?
- Answer:
- Ligand Design : Bulky phosphine ligands (Xantphos) improve selectivity in C–H activation.
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states in SNAr reactions.
- Catalyst Loading : ≤5 mol% CuI or Pd(OAc)2 minimizes side reactions in Ullmann couplings .
Q. How can researchers address discrepancies in biological activity data for this compound analogs across different assay systems?
- Answer: Variability in IC50 values (e.g., antimicrobial vs. antitubulin assays) may stem from cell permeability differences or off-target effects. Use isogenic cell lines to control genetic background. Validate hits via orthogonal assays (e.g., SPR for binding affinity). Structural modifications, such as introducing electron-withdrawing groups (NO2), enhance target specificity .
Q. Data Contradiction Analysis
Q. Why do computational predictions of pyrazole derivative reactivity sometimes conflict with experimental results?
- Answer: DFT models often neglect solvation effects or non-covalent interactions (π-stacking). For example, calculated activation energies for bromine displacement may not account for solvent-assisted proton transfer. Experimental validation using kinetic isotope effects (KIE) or Hammett plots reconciles these discrepancies .
Q. Methodological Resources
Properties
IUPAC Name |
4-bromo-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRPWBNLNTEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354922 | |
Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-52-3 | |
Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.